molecular formula C18H18N2O B3942134 2-(2-Methylpropyl)-3-phenylquinazolin-4-one

2-(2-Methylpropyl)-3-phenylquinazolin-4-one

Cat. No.: B3942134
M. Wt: 278.3 g/mol
InChI Key: QDOPKGKSEHCAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylpropyl)-3-phenylquinazolin-4-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds containing a fused benzene and pyrimidine ring system. These compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-3-phenylquinazolin-4-one typically involves the condensation of anthranilic acid derivatives with isocyanates or isothiocyanates, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with isobutyl isocyanate under reflux conditions to form the desired quinazolinone compound .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-3-phenylquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis and cell proliferation. The compound’s effects are mediated through its binding to active sites on target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4-one: Lacks the 2-methylpropyl group, resulting in different biological activities.

    3-Phenylquinazolin-4-one: Similar structure but with variations in the substitution pattern on the quinazolinone ring.

    2-(2-Methylpropyl)-4-quinazolinone: Similar structure but with different substitution patterns.

Uniqueness

2-(2-Methylpropyl)-3-phenylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-methylpropyl)-3-phenylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-13(2)12-17-19-16-11-7-6-10-15(16)18(21)20(17)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOPKGKSEHCAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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